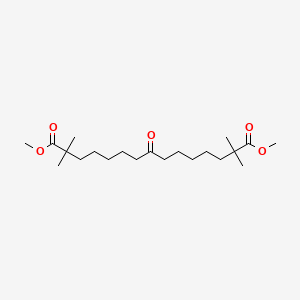
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is an organic compound with the molecular formula C23H42O5. It is a derivative of pentadecanedioic acid and is characterized by the presence of two methyl groups and an oxo group at specific positions on the carbon chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate typically involves multiple steps. One common method starts with the reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution reactions, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. Finally, esterification with methanol produces this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.
Reduction: Formation of 2,2,14,14-tetramethyl-8-hydroxypentadecanedioate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on lipid metabolism and cardiovascular health.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate involves its interaction with specific molecular targets and pathways. It is believed to modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. This compound may also affect signaling pathways related to glucose metabolism and protein regulation .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate: Similar structure but with ethyl ester groups instead of methyl ester groups.
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid: The free acid form of the compound.
Uniqueness
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is unique due to its specific ester groups, which can influence its reactivity and solubility compared to its diethyl and free acid counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C21H38O5 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate |
InChI |
InChI=1S/C21H38O5/c1-20(2,18(23)25-5)15-11-7-9-13-17(22)14-10-8-12-16-21(3,4)19(24)26-6/h7-16H2,1-6H3 |
InChI Key |
RRJGCRLVACVLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















